molecular formula C12H16N2 B8723372 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[B]1,6-naphthyridine

1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[B]1,6-naphthyridine

Cat. No.: B8723372
M. Wt: 188.27 g/mol
InChI Key: VINQGAUZEYHYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[B]1,6-naphthyridine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octahydrobenzo[b][1,6]naphthyridine

InChI

InChI=1S/C12H16N2/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)14-11/h7,13H,1-6,8H2

InChI Key

VINQGAUZEYHYPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(CNCC3)C=C2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Platinum oxide (850 mg) was added to a solution of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]-naphthyridine (8.5 g, 31 mmol) in trifluoroacetic acid (155 ml), and catalytic reduction was carried out at 50° C. for 24 hours. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was made basic with 6N sodium hydroxide and extracted with toluene. The extract solution was dried over anhydrous sodium sulfate, and the organic solvent was removed by concentration under reduced pressure and the residue was recrystallized from isopropyl ether to obtain the desired compound (5.3 g, 90%) as white crystals.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
850 mg
Type
catalyst
Reaction Step One
Yield
90%

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